3-Hydroxy-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
2,3-Dihydro-1-methyl-3-oxo-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-methyl-3-oxo-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in ethanol under reflux conditions for a specified period, and the progress is monitored using thin-layer chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-methyl-3-oxo-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce various hydrogenated pyrazole compounds.
Scientific Research Applications
2,3-Dihydro-1-methyl-3-oxo-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-methyl-3-oxo-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-carbethoxypyrazolone: Another pyrazole derivative with similar structural features.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: A compound with a thieno[2,3-c]pyrazole moiety.
Uniqueness
2,3-Dihydro-1-methyl-3-oxo-1H-pyrazole-5-carboxamide stands out due to its unique combination of biological activities and chemical reactivity
Properties
Molecular Formula |
C5H7N3O2 |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-methyl-5-oxo-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c1-8-3(5(6)10)2-4(9)7-8/h2H,1H3,(H2,6,10)(H,7,9) |
InChI Key |
VTPIJRATDBODHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N1)C(=O)N |
Origin of Product |
United States |
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